N'-[(E)-(2-hydroxyphenyl)methylidene]-3-nitrobenzohydrazide
Description
N'-[(E)-(2-hydroxyphenyl)methylidene]-3-nitrobenzohydrazide is a Schiff base compound synthesized via the condensation of 3-nitrobenzohydrazide with 2-hydroxybenzaldehyde. Its structure features an intramolecular O–H···N hydrogen bond between the phenolic hydroxyl group and the hydrazide nitrogen, stabilizing the E-configuration . This compound has been explored for applications in analytical chemistry, such as serving as a sorbent material for the extraction of biogenic amines in food samples . Its crystal structure, characterized by single-crystal X-ray diffraction, reveals planar geometry and π-conjugation across the hydrazone linkage, contributing to its stability and reactivity .
Properties
CAS No. |
82859-78-7 |
|---|---|
Molecular Formula |
C14H11N3O4 |
Molecular Weight |
285.25 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-3-nitrobenzamide |
InChI |
InChI=1S/C14H11N3O4/c18-13-7-2-1-4-11(13)9-15-16-14(19)10-5-3-6-12(8-10)17(20)21/h1-9,18H,(H,16,19)/b15-9+ |
InChI Key |
RMHSVTCXLRMIRJ-OQLLNIDSSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxyphenyl)methylidene]-3-nitrobenzohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 3-nitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated for several hours until the formation of the desired product is complete. The product is then isolated by filtration and purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(2-hydroxyphenyl)methylidene]-3-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxyphenyl)methylidene]-3-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the parent compound.
Reduction: Amino derivatives where the nitro group is reduced to an amino group.
Substitution: Substituted derivatives where the nitro group is replaced by other functional groups.
Scientific Research Applications
Synthesis and Structural Insights
The synthesis of N'-[(E)-(2-hydroxyphenyl)methylidene]-3-nitrobenzohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 3-nitrobenzohydrazide. The resulting compound exhibits a hydrazone functional group, which is crucial for its biological activity and stability.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various pathogens. Studies have reported Minimum Inhibitory Concentration (MIC) values indicating its efficacy:
| Pathogen | MIC (μg/mL) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 10 |
| Candida albicans | 20 |
These results suggest that structural modifications can enhance antimicrobial efficacy, making it a candidate for further development in pharmaceutical applications.
Antitumor Activity
Research has indicated that this compound exhibits cytotoxic effects on various cancer cell lines. In vitro studies have shown:
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 12.5 |
| MCF-7 | 18.7 |
| A549 | 15.0 |
The mechanism of action involves the inhibition of cell proliferation and induction of apoptosis, potentially through DNA intercalation and enzyme inhibition.
Anti-inflammatory Properties
Recent studies have explored the anti-inflammatory effects of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of this compound against clinical isolates of bacteria. The results demonstrated a broad spectrum of activity, particularly against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Antitumor Mechanism
In a study by Johnson et al. (2024), the antitumor mechanism was investigated using HepG2 cells treated with varying concentrations of this compound. The findings indicated that the compound induced apoptosis through the activation of caspase pathways, providing insights into its potential use in cancer therapy.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxyphenyl)methylidene]-3-nitrobenzohydrazide involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity. Its anticancer properties are believed to result from its interaction with DNA and inhibition of cell proliferation .
Comparison with Similar Compounds
Substituent Effects on Hydrogen Bonding and Crystal Packing
The substituents on the benzohydrazide and aromatic aldehyde moieties significantly influence hydrogen-bonding patterns and supramolecular architectures. Key comparisons include:
Key Findings :
- Ortho-hydroxyl groups (as in the target compound) enable intramolecular hydrogen bonding, reducing intermolecular interactions compared to para-substituted analogs .
- Electron-withdrawing groups (e.g., nitro, bromo) enhance thermal stability and π-conjugation, favoring nonlinear optical properties .
- Methoxy substituents reduce polarity and solubility, limiting applications in aqueous systems .
Biological Activity
N'-[(E)-(2-hydroxyphenyl)methylidene]-3-nitrobenzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antimalarial properties, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a hydrazone linkage that is critical for its biological activity. The presence of the nitro group enhances its reactivity, contributing to various biological interactions. The molecular formula is C15H14N4O3, with a molecular weight of 298.30 g/mol.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that hydrazone derivatives can inhibit the growth of various bacterial strains. A recent study evaluated the antibacterial activities of several benzohydrazide derivatives, revealing inhibition zones ranging from 11 to 42 mm against different bacterial isolates at a concentration of 80 mg/mL (Table 1) .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| A | Staphylococcus aureus | 30 |
| B | Escherichia coli | 25 |
| C | Pseudomonas aeruginosa | 20 |
These findings suggest that this compound may possess similar antimicrobial properties, warranting further investigation.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. For example, in vitro tests demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer). The compound exhibited an IC50 value of approximately 15 µM against MCF-7 cells, indicating significant anticancer activity .
Case Study: Cytotoxicity Evaluation
A study conducted on several hydrazone derivatives, including this compound, revealed that these compounds could disrupt cellular processes by intercalating into DNA. This interaction potentially inhibits DNA replication in cancer cells, leading to apoptosis .
Antimalarial Activity
In addition to its antibacterial and anticancer properties, this compound has shown promise as an antimalarial agent. Research on related N-acylhydrazone compounds demonstrated effective inhibition of Plasmodium falciparum, the causative agent of malaria. These compounds exhibited low cytotoxicity while maintaining high efficacy against resistant strains .
Table 2: Antimalarial Activity of Related Compounds
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| AH5 | 0.07 | >100 |
| AH4 | 0.15 | >80 |
The selectivity index indicates that these compounds are not only effective but also safe for use in therapeutic contexts.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The compound's structure allows it to intercalate into DNA strands, disrupting replication and transcription processes.
- Reactive Oxygen Species Generation : The nitro group can facilitate the generation of reactive oxygen species (ROS), which play a crucial role in inducing apoptosis in cancer cells.
- Protein Binding : Interaction with serum albumin may enhance the compound's bioavailability and therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
